

Structure-activity relationship of 8-Ethoxyquinolin-2(1H)-one

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Compound of Interest

Compound Name: 8-Ethoxyquinolin-2(1H)-one

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An In-depth Technical Guide on the Structure-Activity Relationship of **8-Ethoxyquinolin-2(1H)-one** and Related 8-Alkoxy Analogs

Disclaimer: While a comprehensive search identified the primary research article containing specific quantitative data for 8-ethoxyquinolone derivatives, the full text of this key paper, "The Synthesis, Structure-Activity, and Structure-Side Effect Relationships of a Series of 8-Alkoxy- and 5-Amino-8-alkoxyquinolone Antibacterial Agents" by Sanchez, Gogliotti, and Domagala et al. (1995), was not accessible. Consequently, the following guide is based on information from abstracts and related literature. The quantitative data tables are presented as illustrative examples based on the trends described in these sources.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. Modifications at the C-8 position of the quinolone ring have been a key strategy for modulating potency, spectrum of activity, and safety profiles. The introduction of small alkoxy groups, such as methoxy and ethoxy, has been explored to enhance antibacterial activity, particularly against Gram-positive organisms, while mitigating side effects like phototoxicity that are associated with halogen substitutions at the same position.

This technical guide focuses on the structure-activity relationship (SAR) of **8-Ethoxyquinolin-2(1H)-one** and its analogs, summarizing the key findings regarding their biological activities and the experimental approaches used for their evaluation.

Core Structure and SAR Summary

The fundamental structure is a quinolone nucleus with an ethoxy group at the C-8 position. The SAR for 8-alkoxyquinolones can be summarized as follows:

- **Impact of 8-Alkoxy Group:** Substitution at the C-8 position with an alkoxy group, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), has been shown to be beneficial for antibacterial activity and safety.
- **Comparison with Halogens:** 8-alkoxyquinolones exhibit reduced phototoxicity compared to their 8-fluoro or 8-chloro counterparts, a significant advantage in drug development.
- **Chain Length Effect (Methoxy vs. Ethoxy):** The length of the alkyl chain on the 8-alkoxy substituent plays a critical role in antibacterial potency. Studies indicate that 8-methoxy derivatives generally possess potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. In direct comparison, the 8-ethoxy derivatives, while demonstrating a superior safety profile, are reported to be significantly less active, with a reduction in potency by a factor of 2-3 dilutions in antibacterial assays.
- **Influence of Other Substituents:** The overall activity of 8-alkoxyquinolones is also heavily influenced by substituents at other positions, particularly at N-1 (e.g., cyclopropyl, difluorophenyl) and C-7 (e.g., piperazine, aminopyrrolidine), which are crucial for targeting bacterial enzymes like DNA gyrase and topoisomerase IV.

Quantitative Data Summary

The following tables illustrate how quantitative data for 8-alkoxyquinolone derivatives would be presented. The values are representative examples based on the trends described in the literature, where 8-ethoxy derivatives show higher Minimum Inhibitory Concentration (MIC) values (lower potency) than 8-methoxy analogs.

Table 1: In Vitro Antibacterial Activity of 8-Alkoxyquinolones (Illustrative Data)

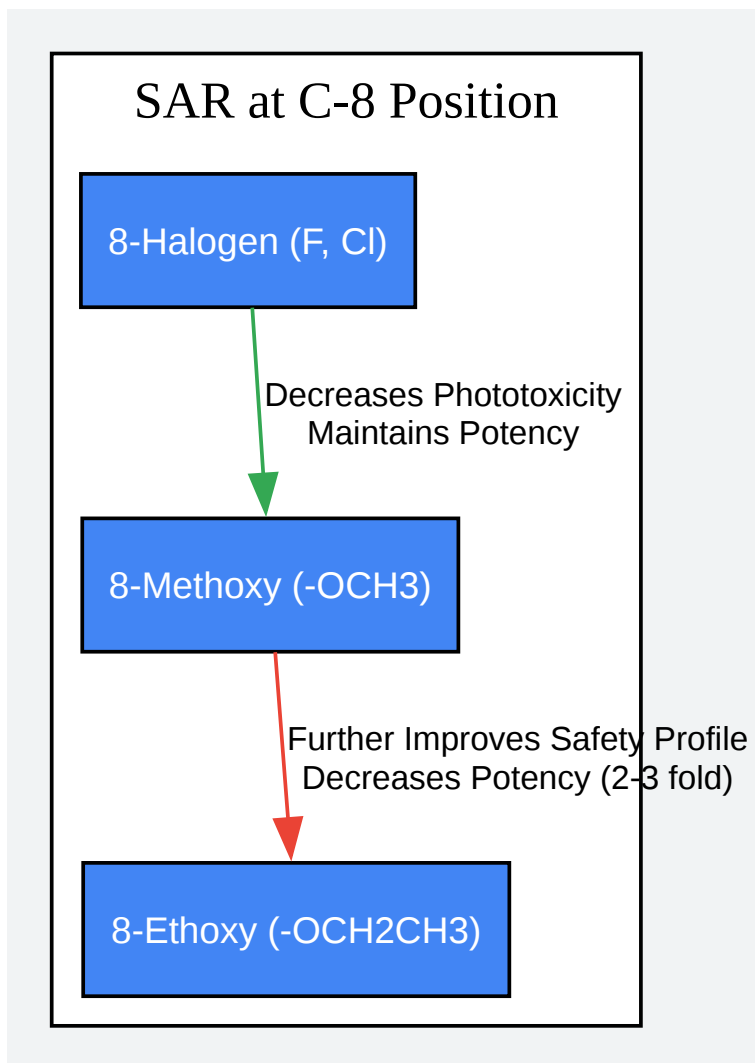
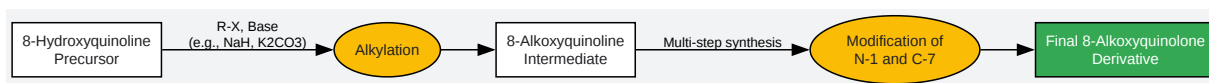
Compound ID	R (at C-8)	N-1 Substituent	C-7 Substituent	S. aureus MIC (µg/mL)	E. coli MIC (µg/mL)
1a	-OCH ₃	Cyclopropyl	Piperazinyl	0.125	0.06
1b	-OCH ₂ CH ₃	Cyclopropyl	Piperazinyl	0.5	0.25
2a	-OCH ₃	Difluorophenyl	3-Aminopyrrolidinyl	0.06	0.03
2b	-OCH ₂ CH ₃	Difluorophenyl	3-Aminopyrrolidinyl	0.25	0.125

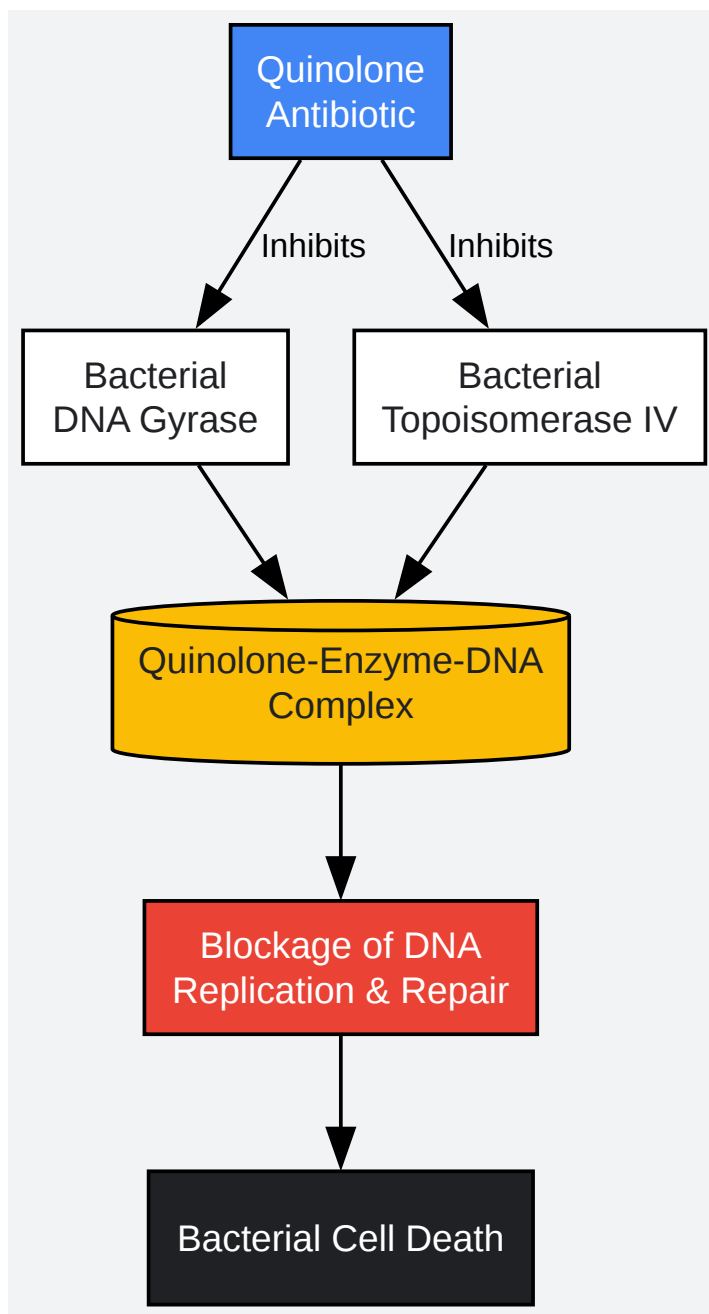
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR findings. Below are generalized protocols typical for the evaluation of novel quinolone antibacterial agents.

General Synthesis of 8-Alkoxyquinolones

The synthesis of 8-alkoxyquinolones typically starts from an 8-hydroxyquinoline precursor. The following diagram illustrates a generalized synthetic workflow.





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